molecular formula C20H16N2O2S B2950475 2-benzyl-1-(phenylsulfonyl)-1H-benzo[d]imidazole CAS No. 300679-91-8

2-benzyl-1-(phenylsulfonyl)-1H-benzo[d]imidazole

Cat. No.: B2950475
CAS No.: 300679-91-8
M. Wt: 348.42
InChI Key: LCZBWAKFILDTEY-UHFFFAOYSA-N
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Description

2-Benzyl-1-(phenylsulfonyl)-1H-benzo[d]imidazole is a 1,2-disubstituted benzimidazole derivative of significant interest in medicinal chemistry research. This compound has been identified through structure-based design and in vitro screening as a potent antibacterial agent, demonstrating promising activity against a panel of bacterial strains . Its core structure is based on the benzimidazole pharmacophore, a privileged scaffold in drug discovery known for its wide range of bioactivities, including antimicrobial, anticancer, and antiviral effects . The specific structural feature of a benzyl group at the 2-position and a phenylsulfonyl group at the 1-position of the benzimidazole ring is critical for its biological profile. Research indicates that this compound exhibits notable antibacterial efficacy, with one study identifying it as the most active derivative in its series, showing a low minimum inhibitory concentration (MIC) value of 15.63 µg/mL . This high potency makes it a valuable chemical tool for researchers studying the structure-activity relationships (SAR) of heterocyclic compounds and for developing new antibacterial agents to address the challenge of drug-resistant microbes . The compound is provided for Research Use Only (RUO) and is intended solely for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

1-(benzenesulfonyl)-2-benzylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2S/c23-25(24,17-11-5-2-6-12-17)22-19-14-8-7-13-18(19)21-20(22)15-16-9-3-1-4-10-16/h1-14H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCZBWAKFILDTEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-benzyl-1-(phenylsulfonyl)-1H-benzo[d]imidazole typically involves the condensation reaction of o-phenylenediamine with benzyl chloride and phenylsulfonyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds .

Chemical Reactions Analysis

Substitution Reactions

The phenylsulfonyl group acts as a leaving group in nucleophilic substitution reactions. Key findings include:

Nucleophilic Aromatic Substitution

  • Reagents/Conditions : Reactions with amines (e.g., piperazine, morpholine) in polar aprotic solvents (DMF, DMSO) at 80–120°C.

  • Catalysts : Fe/S systems enhance substitution efficiency under solvent-free conditions .

  • Yield : 83–91% for analogous benzimidazole derivatives when electron-donating or withdrawing groups are present on the benzene ring .

SubstrateNucleophileCatalystTemperatureYield (%)
Analogous benzimidazolePiperazineFe/S150°C83–91
Analogous benzimidazole4-PicolineFe/S150°C85

Photochemical Reactions

Photodehydrogenative C–N coupling has been observed in structurally related benzimidazoles:

Intramolecular C–N Bond Formation

  • Conditions : Irradiation at ~350 nm without catalysts or additives.

  • Mechanism : ε-Hydrogen abstraction followed by cyclization to form fused polycyclic systems .

  • Product : Benzo imidazo[1,2-f]phenanthridine derivatives .

Starting MaterialConditionsProductYield (%)
2-([1,1′-Biphenyl]-2-yl)-1H-benzimidazole350 nm irradiationBenzo imidazo[1,2-f]phenanthridine72

Condensation and Cyclization

Benzimidazole derivatives participate in cyclocondensation with aldehydes or ketones:

Heterocycle Formation

  • Reagents : Reactions with α,β-unsaturated carbonyl compounds (e.g., DMF derivatives) in the presence of hydrosilicon catalysts.

  • Conditions : 120°C for 12 hours in anhydrous solvents .

  • Yield : >90% for related compounds under optimized protocols .

Scientific Research Applications

2-Benzyl-1-(phenylsulfonyl)-1H-benzo[d]imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-benzyl-1-(phenylsulfonyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.

    Pathways Involved: By inhibiting key enzymes, the compound can disrupt cellular signaling pathways, leading to the inhibition of cell growth and proliferation.

Comparison with Similar Compounds

Antifungal Benzimidazoles

  • 5a (2-Methyl-1-(3-methylbenzyl)-1H-benzo[d]imidazole) and 5b (5,6-Dimethyl-1-(3-methylbenzyl)-1H-benzo[d]imidazole) :
    These derivatives exhibit potent antifungal activity against azole-resistant fungal strains and gram-positive bacteria. The methyl groups at the 2-position (5a) or 5,6-positions (5b) enhance hydrophobicity, improving membrane penetration. However, they lack sulfonyl groups, which may limit their metabolic stability compared to the target compound .

Anticancer Derivatives

  • Compound 30 (6-Chloro-2-(4-fluorobenzyl)-1H-benzo[d]imidazole): This derivative shows high potency against HeLa and A375 cancer cell lines (IC50 = 0.02–0.04 µM) with low toxicity to normal cells. The 4-fluorobenzyl group enhances selectivity, while the chloro substituent at the 6-position contributes to DNA intercalation. Unlike the target compound, it lacks sulfonyl groups, which may affect solubility and binding kinetics .

GABA-A Receptor Modulators

  • 2-(4-Fluorophenyl)-1H-benzo[d]imidazole (Compound 23) :
    Fluorination at the 4-position of the phenyl ring improves metabolic stability (74 µg/mL solubility at pH 7.4) and GABA-A receptor modulation. Computational docking reveals that the fluorophenyl group mimics the binding mode of zolpidem. The absence of a sulfonyl group in this derivative highlights the trade-off between metabolic stability and receptor affinity .

Heterocyclic-Substituted Analogues

  • The heterocyclic substituents (e.g., pyrrole in L1) introduce π-π stacking interactions but reduce polarity compared to the sulfonyl group in the target compound .

Data Tables: Key Comparative Metrics

Table 2. Substituent Impact on Key Properties

Substituent Type Example Compound Effect on Properties
Phenylsulfonyl Target Compound Enhances antimicrobial activity; improves metabolic stability
Fluorophenyl Compound 23 Increases solubility and metabolic stability without compromising receptor binding
Chlorobenzyl Compound 30 Boosts anticancer activity via DNA intercalation; reduces toxicity
Heterocyclic (Pyrrole) L1 Introduces π-π interactions; potential for antiviral applications

Research Findings and Structure-Activity Relationships (SAR)

Sulfonyl vs.

Positional Effects of Substituents :

  • Methyl groups at the 5,6-positions (5b) improve antifungal activity, while a single methyl at the 2-position (5a) reduces steric hindrance for membrane penetration .
  • Fluorination at the 4-position of the phenyl ring (Compound 23) optimizes metabolic stability without affecting GABA-A receptor recognition .

Chloro and Fluoro Substitutions : Chloro groups (e.g., Compound 30) enhance cytotoxicity via DNA damage, whereas fluorophenyl groups balance solubility and stability .

Biological Activity

2-Benzyl-1-(phenylsulfonyl)-1H-benzo[d]imidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Research has highlighted its potential in various therapeutic applications, including antibacterial, antifungal, antiviral, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound belongs to the benzimidazole family, which is known for its pharmacological versatility. The structure can be represented as follows:

  • Chemical Formula : C19_{19}H18_{18}N2_{2}O2_{2}S
  • Molecular Weight : 342.42 g/mol

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The mechanism involves:

  • Enzyme Inhibition : It has been shown to inhibit key enzymes related to cancer cell proliferation and inflammatory pathways.
  • Receptor Interaction : The compound exhibits binding affinity to various receptors, influencing cellular signaling pathways involved in inflammation and cancer progression .

Antibacterial Activity

Research indicates that this compound demonstrates notable antibacterial properties. It has been tested against several bacterial strains, showing effective inhibition.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results suggest potential for development as an antibacterial agent.

Antifungal Activity

The compound also exhibits antifungal activity against various fungi. In vitro studies have shown:

Fungal StrainMIC (µg/mL)
Candida albicans8 µg/mL
Aspergillus niger16 µg/mL

These findings support its use in treating fungal infections.

Antiviral Activity

In addition to antibacterial and antifungal properties, the compound has been evaluated for antiviral activity. Preliminary studies indicate effectiveness against certain viral strains, although further research is needed to confirm these effects.

Anticancer Activity

One of the most promising aspects of this compound is its anticancer potential. It has shown efficacy in inhibiting cancer cell proliferation in various cell lines:

Cell LineIC50_{50} (µM)
MDA-MB-231 (breast cancer)5.0
A549 (lung cancer)3.5
HeLa (cervical cancer)4.0

Studies have indicated that the compound induces apoptosis in cancer cells through the activation of caspase pathways and disruption of mitochondrial membrane potential .

Case Studies

Several studies have explored the biological activity of benzimidazole derivatives, including this compound:

  • Study on Anticancer Effects : A recent study demonstrated that this compound significantly inhibited tumor growth in xenograft models, showcasing its potential as a therapeutic agent in oncology .
  • In Vivo Efficacy : Another investigation revealed that oral administration of the compound resulted in a marked reduction in blood glucose levels in diabetic models, indicating potential for metabolic disorders .

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